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Introduction
The Seyferth-Gilbert homologation is a powerful chemical reaction that extends a carbon chain

by one atom through the conversion of aldehydes or ketones into alkynes. This reaction and its

subsequent modifications have become indispensable tools in organic synthesis, particularly in

the construction of complex molecules and pharmaceutical intermediates where the

introduction of an alkyne functionality is crucial. This document provides a detailed overview of

the substrate scope of the Seyferth-Gilbert homologation, including its widely used Ohira-

Bestmann modification, complete with quantitative data, detailed experimental protocols, and

visual diagrams to illustrate reaction pathways and workflows.

The original Seyferth-Gilbert protocol utilizes dimethyl (diazomethyl)phosphonate (the

Seyferth-Gilbert reagent) and a strong base, such as potassium tert-butoxide. While effective

for many substrates, its utility is limited with base-sensitive compounds. The Ohira-Bestmann

modification employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann

reagent) under milder basic conditions (e.g., potassium carbonate in methanol), significantly

broadening the substrate scope to include enolizable aldehydes and other base-labile

molecules.[1]
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The Seyferth-Gilbert homologation and its Ohira-Bestmann modification are applicable to a

wide range of carbonyl compounds. Generally, aldehydes are more reactive than ketones.

Aldehydes
The reaction is highly efficient for the conversion of various aldehydes to terminal alkynes. This

includes:

Aromatic Aldehydes: Benzaldehydes substituted with both electron-donating and electron-

withdrawing groups react readily to provide the corresponding phenylacetylenes in good to

excellent yields.[2]

Aliphatic Aldehydes: Linear and branched aliphatic aldehydes are suitable substrates,

affording terminal alkynes. The Ohira-Bestmann modification is particularly advantageous for

enolizable aldehydes, minimizing side reactions like aldol condensation.[3]

Heteroaromatic Aldehydes: Aldehydes containing heterocyclic rings, such as furans,

thiophenes, and pyridines, are well-tolerated.

α,β-Unsaturated Aldehydes: The homologation of α,β-unsaturated aldehydes can be

challenging. Under the Ohira-Bestmann conditions (with methanol), the formation of a

homopropargylic methyl ether byproduct is often observed due to the conjugate addition of

methanol.[4]

Sterically Hindered Aldehydes: Aldehydes with significant steric bulk in the vicinity of the

carbonyl group can be successfully converted to the corresponding alkynes, often with high

yields.[5]

Ketones
Ketones can also be converted to internal alkynes using the Seyferth-Gilbert homologation.

Aryl Ketones: Aromatic ketones are generally good substrates.[6]

Aliphatic Ketones: The reaction with aliphatic ketones can be less efficient. In the presence

of methanol, such as in the Ohira-Bestmann conditions, trapping of the intermediate

vinylidene carbene can lead to the formation of methyl enol ethers as byproducts.[3]
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Steric Hindrance: Highly sterically hindered ketones may exhibit lower reactivity.

Data Presentation
The following tables summarize the yields of the Seyferth-Gilbert homologation and its Ohira-

Bestmann modification for a variety of substrates.

Table 1: Homologation of Aromatic Aldehydes

Aldehyde
Reagent/Condi
tions

Product Yield (%) Reference

Benzaldehyde

Ohira-Bestmann

reagent, K₂CO₃,

MeOH

Phenylacetylene 95 [7]

4-

Chlorobenzaldeh

yde

Ohira-Bestmann

reagent, K₂CO₃,

MeOH/MeCN

1-Chloro-4-

ethynylbenzene
91 [8]

4-

Methoxybenzald

ehyde

Ohira-Bestmann

reagent, K₂CO₃,

MeOH

1-Ethynyl-4-

methoxybenzene
97 [7]

4-

Nitrobenzaldehy

de

Seyferth-Gilbert

reagent, t-BuOK,

THF

1-Ethynyl-4-

nitrobenzene
Moderate [3]

2-

Naphthaldehyde

Ohira-Bestmann

reagent, K₂CO₃,

MeOH

2-

Ethynylnaphthale

ne

93 [7]

Table 2: Homologation of Aliphatic and Other Aldehydes
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Aldehyde
Reagent/Condi
tions

Product Yield (%) Reference

Undecanal

Ohira-Bestmann

reagent, K₂CO₃,

MeOH

1-Dodecyne 56 [9]

Cyclohexanecarb

oxaldehyde

Ohira-Bestmann

reagent, K₂CO₃,

MeOH

Ethynylcyclohexa

ne
85 [7]

(R)-Garner's

aldehyde

Ohira-Bestmann

reagent, K₂CO₃,

MeOH

(R)-4-

(Ethynyl)-2,2-

dimethyloxazolidi

ne-3-carboxylate

84 [10]

Cinnamaldehyde

Ohira-Bestmann

reagent, K₂CO₃,

MeOH

1-Methoxy-4-

phenylbut-1-en-

3-yne

(byproduct)

Major [4][11]

Experimental Protocols
Protocol 1: Synthesis of the Ohira-Bestmann Reagent
This protocol describes the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate.

Materials:

Dimethyl (2-oxopropyl)phosphonate

4-Acetamidobenzenesulfonyl azide (p-ABSA)

Potassium carbonate (K₂CO₃)

Acetonitrile (MeCN)

Methanol (MeOH)

Diethyl ether
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Saturated aqueous sodium bicarbonate

Procedure:

To a stirred solution of dimethyl (2-oxopropyl)phosphonate (1.0 eq) in acetonitrile, add

potassium carbonate (1.5 eq).

Add a solution of 4-acetamidobenzenesulfonyl azide (1.1 eq) in acetonitrile dropwise at room

temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

Once the reaction is complete, filter the mixture to remove the solids.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the Ohira-Bestmann reagent as a pale yellow oil, which can be stored in a

freezer.[12]

Protocol 2: General Procedure for the Ohira-Bestmann
Homologation of an Aldehyde
This protocol provides a general method for the conversion of an aldehyde to a terminal alkyne.

Materials:

Aldehyde

Ohira-Bestmann reagent

Potassium carbonate (K₂CO₃)

Methanol (MeOH)
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Diethyl ether

Saturated aqueous sodium bicarbonate

Procedure:

To a solution of the aldehyde (1.0 eq) in methanol, add potassium carbonate (2.0 eq).[9]

To this stirred suspension, add the Ohira-Bestmann reagent (1.2-1.5 eq) at room

temperature.[9]

Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction

progress by TLC.[7]

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated

aqueous sodium bicarbonate and brine.[9]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[9]

Purify the crude product by flash column chromatography on silica gel to afford the desired

terminal alkyne.[9]

Protocol 3: Classical Seyferth-Gilbert Homologation (for
non-enolizable substrates)
This protocol is suitable for aldehydes and ketones that do not possess acidic α-hydrogens.

Materials:

Carbonyl compound (aldehyde or ketone)

Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent)

Potassium tert-butoxide (t-BuOK)

Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

Dissolve the Seyferth-Gilbert reagent (1.1 eq) in anhydrous THF and cool the solution to -78

°C under an inert atmosphere (e.g., argon).

Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise to the cooled solution.

Stir the mixture for 30 minutes at -78 °C.

Add a solution of the carbonyl compound (1.0 eq) in THF dropwise.

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2

hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry

over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography or distillation to yield the alkyne.

Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Ohira-Bestmann

modification of the Seyferth-Gilbert homologation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ohira-Bestmann
Reagent

Diazomethylphosphonate
Anion

Deprotonation

K₂CO₃, MeOH Tetrahedral
Intermediate

Nucleophilic
Attack

Aldehyde (RCHO)

Oxaphosphetane
Cyclization

Vinyl Diazo
IntermediateElimination

Dimethyl
Phosphate

Vinylidene
Carbene- N₂

N₂

Alkyne (RC≡CH)
1,2-Hydride Shift

Click to download full resolution via product page

Caption: Reaction mechanism of the Ohira-Bestmann homologation.

Experimental Workflow
The diagram below outlines a typical experimental workflow for the Ohira-Bestmann

homologation.
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Caption: General experimental workflow for the Ohira-Bestmann reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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